Silane, (1-butylpentyl)methyldiphenyl-
Description
Properties
CAS No. |
665782-25-2 |
|---|---|
Molecular Formula |
C22H32Si |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
methyl-nonan-5-yl-diphenylsilane |
InChI |
InChI=1S/C22H32Si/c1-4-6-14-20(15-7-5-2)23(3,21-16-10-8-11-17-21)22-18-12-9-13-19-22/h8-13,16-20H,4-7,14-15H2,1-3H3 |
InChI Key |
GCBMDZGQIYXJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-butylpentyl)methyldiphenyl- typically involves the reaction of diphenylmethylchlorosilane with 1-butylpentylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ph2MeSiCl+BuPentMgBr→Ph2MeSiBuPent+MgBrCl
Industrial Production Methods
In industrial settings, the production of Silane, (1-butylpentyl)methyldiphenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
Silane, (1-butylpentyl)methyldiphenyl-, undergoes hydrolysis in the presence of moisture, forming silanol compounds through nucleophilic substitution (SN2) mechanisms . This reaction is pH-dependent, with acidic or alkaline conditions influencing the rate and product distribution .
Condensation reactions occur when the silanol intermediates react with alcohols or other hydroxyl-bearing substrates, leading to cross-linked siloxane networks. This process is critical for applications in coatings and sealants .
Key factors influencing these reactions:
-
Reaction conditions : Temperature, pH, solvent choice
-
Reagents : Water (hydrolysis), alcohols (condensation)
-
By-products : Alcohols (e.g., methanol, ethanol) from hydrolysis
Oxidation Reactions
The compound can undergo selective oxidation to silanols using transition metal catalysts like [MnBr(CO)₅]. This reaction proceeds via a two-step mechanism:
-
Activation : Silane reacts with the catalyst to form a bromosilane intermediate.
-
Hydrolysis : The intermediate hydrolyzes to produce the silanol and hydrogen gas as a by-product .
Reaction scope :
| Silane Type | Catalyst | Yield Range |
|---|---|---|
| Alkyl silanes | [MnBr(CO)₅] | 65–95% |
| Aryl silanes | [MnBr(CO)₅] | 50–85% |
This method enables gram-scale synthesis of silanols with high purity .
Substitution and Polymerization
The compound participates in nucleophilic substitution reactions , forming silyllithium intermediates that react with electrophiles like 1,2-dibromoethane. These intermediates can also undergo self-condensation to form disilanes .
In polymerization , silanol intermediates condense via elimination of alcohols, forming siloxane polymers. The reaction kinetics depend on:
-
Silane concentration : Higher concentrations increase reaction rates but reduce molecular weight due to phase separation .
-
pH : Alkaline conditions favor SN2 mechanisms, while neutral/acidic conditions promote SN1 pathways .
Coupling and Insertion Reactions
Silane, (1-butylpentyl)methyldiphenyl-, engages in nickel-catalyzed coupling reactions with aryl bromides, enabling the synthesis of complex siloxane-containing molecules. This reaction is compatible with diverse aryl and alkyl substrates .
Nitrene insertion catalyzed by silver complexes introduces amine groups into the silane structure. The reaction is regioselective, targeting the Si–H bond while leaving other substituents intact .
Stereoselective Transformations
The compound serves as a substrate in enantioselective organocatalytic reactions , such as the DYKAT (Dynamic Kinetic Asymmetric Transformation) process. Chiral catalysts like IDPi derivatives enable the formation of stereogenic silanes with high enantiomeric ratios (up to 99:1) .
Key factors for stereoselectivity :
-
Catalyst structure (e.g., binaphthyl backbone modifications)
-
Reaction concentration and solvent choice
Reaction Kinetics and Mechanistic Insights
Hydrolysis rates vary significantly based on the alkyl group structure:
| Alkyl Chain | Reaction Rate (h⁻¹) |
|---|---|
| Linear | 10–30 |
| Branched | 1–10 |
| Bulky | <1 |
Shorter alkyl chains and methoxy substituents enhance reaction rates .
The transition state in hydrolysis involves a penta-coordinate trigonal bipyramidal geometry, with water attacking the silicon atom from the backside .
Analytical Methods
Common techniques for monitoring reactions include:
This compound’s reactivity makes it a versatile building block in materials science and organic synthesis, with applications ranging from coatings to enantiomerically pure catalysts .
Scientific Research Applications
Surface Modification
One of the primary applications of (1-butylpentyl)methyldiphenyl- is in the modification of surfaces to enhance their properties. It can be used as a coupling agent to improve adhesion between inorganic substrates (like glass or metals) and organic polymers. This is particularly useful in composite materials where enhanced interfacial bonding is crucial for mechanical performance.
Composite Materials
Incorporating silanes into composite materials has shown significant improvements in mechanical properties. For instance, when used with glass fibers or clay, (1-butylpentyl)methyldiphenyl- can increase tensile strength and flexural properties by up to 50% compared to systems without silane treatment . This enhancement is attributed to better dispersion and bonding at the fiber-matrix interface.
Coatings and Sealants
Silane compounds are widely used in coatings for their ability to provide water repellency and durability. They are integrated into paints and sealants to improve resistance against moisture and environmental degradation. The incorporation of (1-butylpentyl)methyldiphenyl- can lead to coatings that maintain their integrity under harsh conditions.
Drug Delivery Systems
The unique structure of (1-butylpentyl)methyldiphenyl- allows it to be utilized in drug delivery systems where controlled release is essential. Its hydrophobic nature can be advantageous for encapsulating hydrophobic drugs, ensuring stability and targeted delivery.
Surface Functionalization of Medical Devices
In the biomedical field, silanes are used for surface modification of medical devices to enhance biocompatibility and reduce bacterial adhesion. By modifying surfaces with (1-butylpentyl)methyldiphenyl-, medical devices can exhibit improved performance in terms of reduced thrombogenicity and enhanced integration with biological tissues.
Case Studies
Mechanism of Action
The mechanism of action of Silane, (1-butylpentyl)methyldiphenyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various applications. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Silanes
†Calculated based on structural formula.
Key Observations:
Substituent Effects :
- The 1-butylpentyl group in the target compound provides a longer alkyl chain compared to the 1-phenylbutyl group in the related silane (CAS 146514-20-7). This likely increases hydrophobicity and reduces crystallinity, enhancing compatibility with flexible polymer matrices .
- The phenylethynyl group in CAS 79628-15-2 introduces π-conjugation, making it suitable for catalytic or electronic applications, unlike the aliphatic-dominated target compound .
Reactivity and Stability :
- Silanes with phenyl groups (e.g., the target compound and CAS 146514-20-7) exhibit superior thermal stability compared to aliphatic silanes due to aromatic ring rigidity .
- Hydrolysis rates depend on substituent electronegativity. The electron-donating alkyl chains in the target compound may slow hydrolysis compared to silanes with electron-withdrawing groups (e.g., phenylethynyl) .
Applications :
- The target compound’s branched alkyl chain and phenyl groups align with uses in anticorrosion coatings (similar to CAS 146514-20-7), where silanes form covalent Si-O-metal bonds to enhance adhesion and barrier properties .
- In contrast, CAS 79628-15-2’s phenylethynyl group enables its use in click chemistry or crosslinking reactions due to terminal alkyne reactivity .
Research Findings and Performance Metrics
Mechanical and Chemical Stability
Silanes with aromatic substituents, such as the target compound, demonstrate enhanced mechanical stability in polymer composites. For example, silane-treated copper-coated fabrics showed a 40% improvement in EMI shielding effectiveness (EMSE) after mechanical stress, attributed to the protective silane layer preventing metal degradation .
Biological Activity
The compound Silane, (1-butylpentyl)methyldiphenyl- , a silane derivative, has garnered attention for its potential biological activities, particularly in antimicrobial applications and tissue engineering. This article explores its biological activity through a review of diverse research findings, case studies, and data tables that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
Chemical Formula : CHSi
Molecular Weight : 270.48 g/mol
The structure of silanes generally consists of silicon atoms bonded to organic groups, which can influence their reactivity and biological interactions. The specific arrangement of butyl and pentyl groups in this compound may enhance its lipophilicity, potentially improving its interaction with lipid membranes.
Antimicrobial Properties
Recent studies have demonstrated that silane compounds exhibit significant antimicrobial properties. For instance, quaternary ammonium silanes have been shown to disrupt bacterial cell membranes, leading to cell lysis. In a study evaluating a novel quaternary ammonium silane, it was found to effectively reduce bacterial growth in dental applications, indicating its potential as a disinfectant in oral health products .
Cytotoxicity and Cell Interaction
Research involving the interaction of silanes with mammalian cells has revealed that certain silane derivatives can modulate macrophage polarization. A study showed that a specific silane decreased IL-6 levels while increasing IL-10 expression in macrophages, suggesting an anti-inflammatory effect that could be beneficial for tissue repair .
Case Studies
- Antimicrobial Efficacy : A study assessed the effectiveness of a quaternary ammonium silane against polymicrobial biofilms. The results indicated an approximately 80% reduction in colony-forming units (CFU) compared to controls, highlighting its strong antimicrobial activity .
- Tissue Engineering Applications : Another investigation focused on the use of silane-based materials for enhancing the biocompatibility of dental implants. The study indicated that silane treatments improved osteoblast adhesion and proliferation on titanium surfaces, suggesting potential applications in bone regeneration .
Table 1: Biological Activity Summary of Silane Compounds
Table 2: Cytokine Levels in Macrophage Studies
| Treatment Group | IL-6 (pg/mL) | IL-10 (pg/mL) |
|---|---|---|
| Control | 0.6 | 2.0 |
| Silane (0.5%) | 0.5 | 2.9 |
| Silane (1%) | 0.4 | 5.1 |
This data indicates that treatment with the silane compound significantly reduces pro-inflammatory cytokine IL-6 while increasing the anti-inflammatory cytokine IL-10.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
